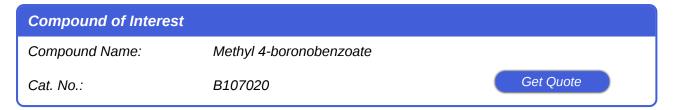


In-Depth Technical Guide to the Physical Properties of Methyl 4-Boronobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **methyl 4-boronobenzoate**. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of key physical characteristics. This allows research professionals to ascertain these properties in a laboratory setting.

Core Physical Properties

Methyl 4-boronobenzoate is a boronic acid ester derivative of benzoic acid. While it is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions, a complete, experimentally verified dataset of its physical properties is not consistently reported across chemical data repositories. The available information is summarized below.

Table 1: Physical and Chemical Properties of Methyl 4-Boronobenzoate



Property	Value	Notes
Molecular Formula	C8H9BO4	
Molecular Weight	179.97 g/mol	_
Appearance	White to off-white powder or crystals	Based on typical appearance of similar arylboronic acid derivatives.
Melting Point	Data not consistently available.	See Experimental Protocol 1 for determination methodology.
Boiling Point	Data not available.	See Experimental Protocol 2 for determination methodology.
Solubility	Data not consistently available.	Expected to be soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in nonpolar solvents and water. See Experimental Protocol 3 for determination methodology.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of **methyl 4-boronobenzoate**. While specific spectra are not readily available, the expected spectral characteristics can be inferred from its structure. Standard protocols for obtaining this data are provided.

Table 2: Spectroscopic Data Acquisition for Methyl 4-Boronobenzoate



Technique	Expected Peaks/Signals	Experimental Protocol
¹ H NMR	Aromatic protons (7-8 ppm), methoxy protons (~3.9 ppm), B(OH) ₂ proton (variable, broad singlet).	See Experimental Protocol 4.
¹³ C NMR	Carbonyl carbon (~167 ppm), aromatic carbons (125-135 ppm), methoxy carbon (~52 ppm).	See Experimental Protocol 4.
Infrared (IR)	O-H stretch (broad, ~3300 cm $^{-1}$), C=O stretch (~1720 cm $^{-1}$), C-O stretch (~1280 cm $^{-1}$), B-O stretch (~1350 cm $^{-1}$).	See Experimental Protocol 5.

Experimental Protocols

The following are detailed methodologies for determining the key physical and spectroscopic properties of **methyl 4-boronobenzoate**.

Experimental Protocol 1: Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

- Sample Preparation: A small amount of dry, crystalline methyl 4-boronobenzoate is finely crushed. A capillary tube is sealed at one end and the open end is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
- Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the sample holder.
- Measurement: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes

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a clear liquid is recorded as the end of the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Experimental Protocol 2: Determination of Boiling Point (for liquid compounds or for decomposition temperature)

While **methyl 4-boronobenzoate** is a solid at room temperature, this protocol is applicable for determining the boiling point of a liquid or the decomposition temperature of a solid.

- Apparatus Setup: A small quantity of the substance is placed in a Thiele tube or a similar micro boiling point apparatus containing a high-boiling inert liquid (e.g., mineral oil). A thermometer is positioned with its bulb just below the side arm of the apparatus. A sealed capillary tube is inverted and placed in the sample.
- Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will
 emerge from the open end of the inverted capillary tube.
- Observation: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Experimental Protocol 3: Determination of Solubility

- Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).
- Procedure: To a small, known amount of **methyl 4-boronobenzoate** (e.g., 10 mg) in a test tube, the selected solvent is added dropwise with agitation.
- Observation and Classification:
 - Soluble: If the solid dissolves completely upon the addition of a small amount of solvent (e.g., < 1 mL).
 - Slightly Soluble: If a significant portion of the solid dissolves but some remains undissolved.



- Insoluble: If the solid does not appear to dissolve.
- Quantitative solubility can be determined by creating a saturated solution at a specific temperature, filtering off the undissolved solid, evaporating a known volume of the filtrate to dryness, and weighing the residue.

Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **methyl 4-boronobenzoate** is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1][2]
- Data Acquisition: The NMR tube is placed in the NMR spectrometer.[3][4][5] For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.
- Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

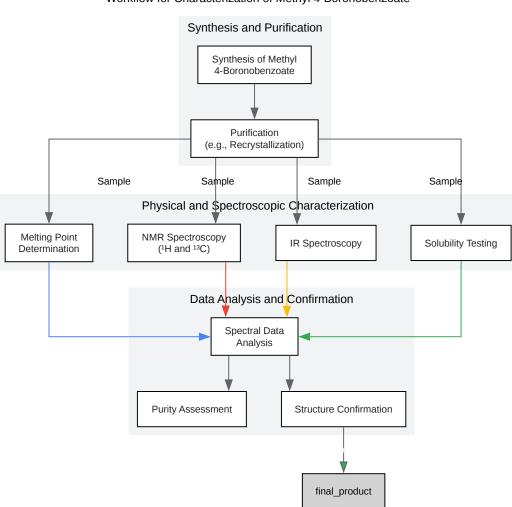
Experimental Protocol 5: Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): A small amount of the solid
 methyl 4-boronobenzoate is placed directly onto the ATR crystal. The pressure arm is
 engaged to ensure good contact between the sample and the crystal.
- Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow

The following diagram illustrates a standard workflow for the characterization of a newly synthesized batch of **methyl 4-boronobenzoate**, ensuring its identity and purity.





Workflow for Characterization of Methyl 4-Boronobenzoate

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Caption: Characterization workflow for synthesized methyl 4-boronobenzoate.



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